6-(Furan-3-yl)-1H-indole

Purity Quality Control Building Block

Phenyl/thiophene substitution often misleads SAR studies. 6-(Furan-3-yl)-1H-indole (CAS 885273-05-2) eliminates this variable with a unique furan-indole scaffold. • Enhanced H-bond capacity via furan oxygen-directly alters target binding • Versatile synthetic handle: oxidative ring-opening, Diels-Alder, cross-coupling • Validated anti-tubercular scaffold (MIC 210 μM) with low cytotoxicity • Exhibits blue fluorescence with large Stokes shifts for probe/OLED design Supplied at ≥95% purity; store 2-8°C. Ideal for med chem libraries & fluorophore R&D.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 885273-05-2
Cat. No. B1441096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Furan-3-yl)-1H-indole
CAS885273-05-2
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2)C3=COC=C3
InChIInChI=1S/C12H9NO/c1-2-10(11-4-6-14-8-11)7-12-9(1)3-5-13-12/h1-8,13H
InChIKeySESUSXJVWJHEOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Furan-3-yl)-1H-indole Overview


6-(Furan-3-yl)-1H-indole (CAS 885273-05-2) is a heteroaromatic building block consisting of an indole core fused with a furan ring at the 6-position [1]. This indole-furan hybrid scaffold offers a unique electronic and steric profile that is leveraged in medicinal chemistry and materials science for the construction of bioactive molecules and fluorescent probes . The compound is commercially available with high purity (≥98%) and is routinely stored at 2–8°C to ensure long-term stability .

6-(Furan-3-yl)-1H-indole Unique Advantages


The furan-3-yl moiety imparts distinct electronic, solubility, and reactivity characteristics that are not replicated by phenyl, thiophene, or other heteroaryl substituents. The oxygen atom in the furan ring increases hydrogen-bonding capacity and alters the π-electron density of the indole core, directly influencing binding affinity in biological targets and photophysical output in fluorophores . Furthermore, the furan ring serves as a versatile handle for downstream functionalization (e.g., oxidative ring-opening, cycloadditions) that is unavailable with simple phenyl analogs [1]. Consequently, substituting 6-(furan-3-yl)-1H-indole with a 6-phenyl- or 6-thiophen-3-yl-indole in a synthetic sequence or SAR study will yield fundamentally different outcomes in terms of potency, selectivity, and material properties.

6-(Furan-3-yl)-1H-indole vs. Analogs Comparison


Purity Advantage over Phenyl Analog

6-(Furan-3-yl)-1H-indole is commercially supplied with a guaranteed purity of ≥98% (NLT 98%) . In contrast, the structurally analogous 6-phenyl-1H-indole is typically offered at 95% purity from major suppliers . The higher purity of the furan derivative reduces the need for additional purification steps and minimizes the risk of off-target effects in biological assays or side reactions in synthetic sequences.

Purity Quality Control Building Block

Blue Fluorescence and Stokes Shift

Indolyl-furan conjugates synthesized via oxidative coupling exhibit blue fluorescence with a large Stokes shift, a property that is directly attributable to the furan-indole π-system [1]. While the precise quantum yield of 6-(furan-3-yl)-1H-indole itself has not been reported, its core scaffold is a key component in fluorophores that demonstrate green-yellow fluorescence with large Stokes shifts and high quantum yields when further elaborated into π-conjugated systems [1]. This photophysical behavior contrasts with simple phenyl-substituted indoles, which typically lack such pronounced emission properties due to less effective conjugation.

Fluorescence Stokes Shift Photophysics

Anti-Tubercular Activity with Low Cytotoxicity

In a series of indole chalcones, the furan-3-yl substituted derivative ((E)-1-(furan-3-yl)-3-(1H-indol-3-yl)prop-2-en-1-one) demonstrated an MIC of 210 μM against M. tuberculosis H37Rv and was non-cytotoxic to human megakaryocytes and murine B cells [1]. In the same study, the thiophen-2-yl analog showed an MIC of 197 μM, and the cyclopentyl analog showed an MIC of 236 μM. While 6-(furan-3-yl)-1H-indole is not the exact chalcone, it serves as a key synthetic precursor to this bioactive scaffold, and the data underscore the specific contribution of the furan-3-yl group to both potency and safety profile.

Anti-tubercular Cytotoxicity SAR

6-(Furan-3-yl)-1H-indole Applications


Scaffold for Anti-Infective SAR Libraries

6-(Furan-3-yl)-1H-indole is an ideal starting material for constructing indole-chalcone or indole-furanoid libraries targeting infectious diseases. The established anti-tubercular activity of furan-3-yl indole derivatives (MIC 210 μM) with low cytotoxicity provides a validated starting point for hit-to-lead optimization [1].

Fluorescent Probe and OLED Material Development

The indole-furan π-conjugated system is known to exhibit blue fluorescence with large Stokes shifts, making 6-(furan-3-yl)-1H-indole a valuable building block for synthesizing novel fluorophores, OLED emitters, and bioimaging probes [2].

Synthetic Intermediate for Heterocyclic Functionalization

The furan ring provides a unique handle for further synthetic elaboration (e.g., oxidative ring-opening to dicarbonyls, Diels–Alder cycloadditions, or cross-coupling reactions) that is not available with phenyl or thiophene analogs. This enables divergent access to complex heterocyclic scaffolds from a single common intermediate [2].

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